Calcium sulfide (Ca(Sx))

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium sulfide (CaS) is a chemical compound made of one calcium atom and one sulfide atom . It is a white material that crystallizes in cubes like rock salt . It has been studied as a component in a process that would recycle gypsum, a product of flue-gas desulfurization . It typically has an odor of H2S, which results from a small amount of this gas formed by the hydrolysis of the salt .

Synthesis Analysis

Calcium sulfide is produced by the “carbothermic reduction” of calcium sulfate, which entails the conversion of carbon, usually as charcoal, to carbon dioxide: CaSO4 + 2 C → CaS + 2 CO2 . It can also be made through the reaction of calcium metal with elemental sulfur .Molecular Structure Analysis

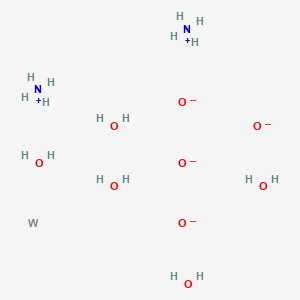

In terms of its atomic structure, CaS crystallizes in the same motif as sodium chloride, indicating that the bonding in this material is highly ionic . In the crystal, each S2− ion is surrounded by an octahedron of six Ca2+ ions, and complementarily, each Ca2+ ion is surrounded by six S2− ions .Chemical Reactions Analysis

Calcium sulfide decomposes upon contact with water, including moist air, giving a mixture of Ca(SH)(OH), Ca(OH)2, and H2S . It reacts with acids such as hydrochloric acid to release toxic hydrogen sulfide gas .Physical And Chemical Properties Analysis

Calcium sulfide has a high melting point of 2,525 Celsius (4,577 °F; 2,798 Kelvin), and decomposes upon contact with water . It is slightly soluble in water but insoluble in alcohol . It reacts with acids, producing hydrogen sulfide gas .安全和危害

Calcium sulfide is considered hazardous. It is classified as flammable solids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It reacts with water to release H2S . It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and handled with protective gloves/eye protection/face protection .

属性

CAS 编号 |

1344-81-6 |

|---|---|

产品名称 |

Calcium sulfide (Ca(Sx)) |

分子式 |

CaS |

分子量 |

72.144 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。